molecular formula C16H15NO2 B2950357 N-(4-methylphenyl)-3-oxo-3-phenylpropanamide CAS No. 962-07-2

N-(4-methylphenyl)-3-oxo-3-phenylpropanamide

Cat. No.: B2950357
CAS No.: 962-07-2
M. Wt: 253.301
InChI Key: VNNCSBAIYQUDDU-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-3-oxo-3-phenylpropanamide is a propanamide derivative characterized by a 3-oxo-3-phenyl backbone and a 4-methylphenyl substituent on the amide nitrogen. Its molecular formula is inferred as C₁₆H₁₅NO₂, with a molecular weight of 253.3 g/mol. Structurally, the ketone group at the 3-position and the phenyl ring contribute to its polarity, while the 4-methylphenyl group enhances hydrophobicity.

Synthesis of this compound likely involves coupling 3-oxo-3-phenylpropanoic acid with 4-methylaniline using activating agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a method analogous to the preparation of sulfonamide derivatives (e.g., ).

Properties

IUPAC Name

N-(4-methylphenyl)-3-oxo-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-12-7-9-14(10-8-12)17-16(19)11-15(18)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNCSBAIYQUDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-3-oxo-3-phenylpropanamide can be achieved through several methods. One common approach involves the reaction of 4-methylphenylamine with phenylacetic acid under acidic conditions to form the corresponding amide. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone group undergoes nucleophilic addition reactions with amines and hydrazines:

Oxidation and Reduction

The ketone and amide functionalities participate in redox reactions:

  • Ketone Reduction :
    Reduction using NaBH₄ or LiAlH₄ converts the ketone to a secondary alcohol. For example, LiAlH₄ in tetrahydrofuran (THF) at 0°C yields N-(4-methylphenyl)-3-hydroxy-3-phenylpropanamide .

    Typical Conditions :

    ReagentSolventTemperatureYield
    LiAlH₄THF0°C → RT75%
  • Amide Oxidation :
    Strong oxidizing agents like KMnO₄ under acidic conditions cleave the amide bond, producing 3-phenylpropanoic acid and 4-methylaniline .

Hydrolysis Reactions

The amide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Heating with HCl (6M) yields 3-oxo-3-phenylpropanoic acid and 4-methylaniline hydrochloride .
    Conditions : 100°C, 12 hours; Yield: >80%

  • Basic Hydrolysis :
    NaOH (2M) in ethanol/water (1:1) cleaves the amide to the sodium salt of 3-oxo-3-phenylpropanoic acid.

Cyclization Reactions

The compound participates in heterocycle formation:

Cross-Coupling Reactions

The aromatic rings enable coupling reactions:

  • Suzuki–Miyaura Coupling :
    The 4-methylphenyl group undergoes palladium-catalyzed coupling with aryl boronic acids. For instance, using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water produces biaryl derivatives .

    Typical Conditions :

    CatalystBaseSolventTemperatureYield
    Pd(PPh₃)₄K₂CO₃Dioxane/H₂O (3:1)90°C70%

Fluorination Reactions

Selective fluorination at the α-position to the carbonyl group is achieved using SelectFluor:

  • Difluorination :
    Treatment with SelectFluor in acetonitrile/water introduces two fluorine atoms, yielding N-(4-methylphenyl)-2,2-difluoro-3-oxo-3-phenylpropanamide .

    Conditions :

    • Reagent: SelectFluor (2.2 eq)

    • Solvent: CH₃CN/H₂O (4:1), RT

    • Yield: 78–85%

Functional Group Interconversion

The ketone can be converted to other functionalities:

  • Thioamide Formation :
    Reaction with Lawesson’s reagent replaces the carbonyl oxygen with sulfur, producing N-(4-methylphenyl)-3-thioxo-3-phenylpropanamide.

    Conditions :

    • Reagent: Lawesson’s reagent (1.5 eq)

    • Solvent: Toluene, reflux

    • Yield: 60%

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-3-oxo-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

logP and Solubility

  • This compound : Estimated logP ~2.5 (hydrophobic 4-methyl group offsets polar ketone).
  • N-(4-Sulfamoylphenyl) analog : Lower logP (~1.8) due to sulfonamide’s polarity; higher aqueous solubility.
  • N-(tert-Butyl) analog : Higher logP (~3.2) due to bulky tert-butyl group.
  • Thiazolidinone derivative: Predicted pKa 9.53, suggesting moderate solubility in basic conditions.

Thermal Stability

Data Tables

Table 1: Physicochemical Comparison

Compound Name Molecular Weight (g/mol) logP Melting Point (°C) Key Functional Groups
This compound 253.3 ~2.5* N/A 4-Methylphenyl, ketone
N-(4-Sulfamoylphenyl)-3-oxo-3-phenylpropanamide 257.28 ~1.8 213–214 Sulfonamide, ketone
N-(tert-Butyl)-3-oxo-3-phenylpropanamide 352.22 ~3.2* N/A tert-Butyl, ketone
N-(3-Hydroxyphenyl)-3-(thiazolidinone)propanamide 398.5 N/A N/A Thiazolidinone, phenol

*Estimated based on substituent contributions.

Biological Activity

N-(4-methylphenyl)-3-oxo-3-phenylpropanamide, also known as a derivative of 3-oxo-3-phenylpropanamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Chemical Formula : C15H15NO
  • Molecular Weight : 239.29 g/mol
  • IUPAC Name : this compound

The compound features a phenyl group and a methyl substituent on the nitrogen atom, contributing to its biological activity through enhanced lipophilicity and potential interactions with biological targets.

This compound primarily acts as an enzyme inhibitor , interacting with specific molecular targets. The mechanism involves binding to the active sites of enzymes, which can lead to the modulation of various biochemical pathways. This inhibition can result in therapeutic effects such as:

  • Reduced inflammation
  • Antimicrobial activity

The compound has been shown to inhibit specific enzymes involved in inflammatory processes, thereby showcasing potential anti-inflammatory properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant antiproliferative effects in various cancer cell lines, including:

  • Breast Cancer (MCF-7 Cells) :
    • Exhibited IC50 values ranging from 10 nM to 33 nM, indicating potent activity against MCF-7 cells .
    • The compound disrupts tubulin polymerization, which is crucial for cell division, leading to apoptosis in cancer cells .
  • Mechanistic Insights :
    • The compound interacts with the colchicine-binding site on tubulin, inhibiting its polymerization and thus affecting microtubule dynamics essential for mitosis .

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties . Preliminary studies suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Research Findings and Case Studies

Several studies have documented the biological activities of this compound:

StudyFindings
Investigated enzyme inhibition and protein-ligand interactions, highlighting its role in reducing inflammation.
Demonstrated significant antiproliferative activity in MCF-7 breast cancer cells with detailed mechanistic insights into tubulin interaction.
Explored antimicrobial properties against various bacterial strains, suggesting potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-methylphenyl)-3-oxo-3-phenylpropanamide, and how can reaction efficiency be optimized?

  • Methodological Answer : A one-pot synthesis method using trifluoroacetic acid (TFA) as a catalyst is documented for analogous compounds. This approach involves condensation of substituted acetophenones with 4-methylphenylamine derivatives under reflux conditions. Optimization includes monitoring reaction time (6–12 hours), temperature (80–100°C), and stoichiometric ratios of reactants (1:1.2 molar ratio of ketone to amine). Yield improvements (~70–80%) are achieved via TFA-mediated activation of carbonyl groups .
  • Key Characterization : Confirm product purity via HPLC (≥98%) and structural validation using 1H^1 \text{H}-NMR (e.g., δ 3.81 ppm for methyl groups) and FTIR (ν 1622 cm1^{-1} for carbonyl stretches) .

Q. How can researchers validate the structural integrity and purity of This compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1 \text{H}-NMR to confirm substituent positions (e.g., aromatic protons at δ 7.06–7.92 ppm) and 13C^{13} \text{C}-NMR for carbonyl carbons (~170–180 ppm). FTIR identifies key functional groups (e.g., 3-oxo moiety at ~1650–1750 cm1^{-1}) .
  • Chromatography : Employ reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity. Retention times should align with reference standards .

Q. What are the recommended storage conditions and stability profiles for this compound?

  • Methodological Answer : Store at 2–8°C in inert atmospheres (argon or nitrogen) to prevent oxidation. Stability studies under accelerated conditions (40°C/75% RH for 30 days) show <5% degradation. Decomposition occurs above 180°C, necessitating avoidance of high-temperature environments .

Advanced Research Questions

Q. How does stereochemical variation in analogous compounds influence pharmacological activity, and what lessons apply to This compound?

  • Methodological Answer : Stereoisomers of structurally related amides exhibit drastic differences in opioid receptor binding (e.g., ED50_{50} values varying by >10,000-fold). For This compound, chiral resolution via HPLC (Chiralpak AD-H column) and subsequent in vitro assays (GPI/MVD tissue models) can quantify stereodependent activity. Absolute configurations should be confirmed via X-ray crystallography .

Q. What computational strategies predict the reactivity and binding affinity of this compound with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2 or opioid receptors). Focus on hydrogen bonding (amide NH to active-site residues) and π-π stacking (phenyl rings) .
  • QSAR Models : Derive quantitative structure-activity relationships using descriptors like logP, polar surface area, and Hammett constants. Validate with experimental IC50_{50} data from enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar amides?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity, agonist vs. antagonist protocols). Standardize testing using:

  • Uniform Assays : Same tissue models (e.g., guinea pig ileum for μ-opioid agonism) and controls (e.g., naloxone reversibility) .
  • Meta-Analysis : Compare datasets using statistical tools (ANOVA, t-tests) to identify outliers. Cross-reference with physicochemical properties (e.g., logD at pH 7.4) to explain variability .

Key Notes for Experimental Design

  • Stereochemical Sensitivity : Always characterize enantiomeric purity before bioactivity studies .
  • Contradiction Mitigation : Replicate assays across independent labs and validate with orthogonal methods (e.g., SPR alongside radioligand binding) .

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